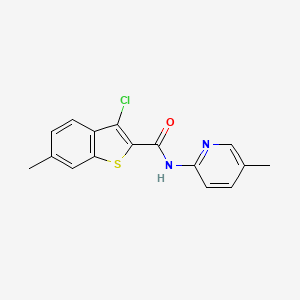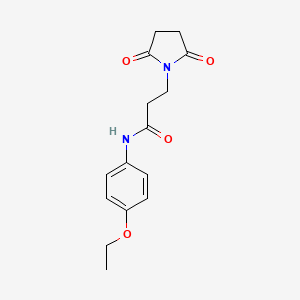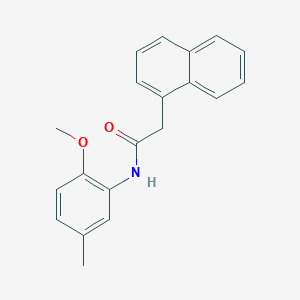
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Mechanism of Action
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII binds to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes, such as glycogen synthesis, protein synthesis, and cell cycle regulation. Inhibition of this compound can lead to various cellular effects, such as increased glycogen synthesis, decreased protein synthesis, and altered cell cycle progression.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to increase glycogen synthesis in skeletal muscle cells, inhibit cell proliferation in cancer cells, and induce neuronal differentiation in neural stem cells. In addition, this compound inhibitor VIII has been shown to modulate various signaling pathways, such as the Wnt, PI3K/Akt, and MAPK pathways.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII is its high potency and specificity for this compound. This allows for precise modulation of this compound activity in cells and tissues. However, one limitation of this compound inhibitor VIII is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental conditions. In addition, this compound inhibitor VIII can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII in scientific research. One direction is the investigation of its role in other diseases, such as diabetes and cardiovascular disease. Another direction is the development of more potent and specific this compound inhibitors, which can be used for therapeutic purposes. Finally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
Synthesis Methods
The synthesis of 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII involves several steps, starting from the reaction of 3-chloro-6-methylbenzo[b]thiophene with 2-amino-5-methylpyridine to form 3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)benzo[b]thiophene-2-carboxamide. The final step involves the chlorination of the amide group using thionyl chloride to form this compound. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry.
Scientific Research Applications
3-chloro-6-methyl-N-(5-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide inhibitor VIII has been widely used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been used to study the role of this compound in Alzheimer's disease, bipolar disorder, and cancer. In addition, this compound inhibitor VIII has been used to investigate the mechanism of action of various drugs, such as lithium, which is also a this compound inhibitor.
properties
IUPAC Name |
3-chloro-6-methyl-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-5-11-12(7-9)21-15(14(11)17)16(20)19-13-6-4-10(2)8-18-13/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWRCYRQFPPFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)
![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)



![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)



